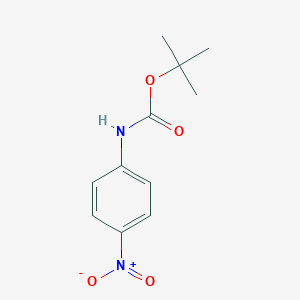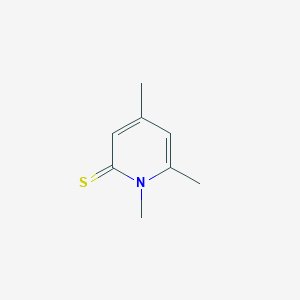
2(1H)-Pyridinethione, 1,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinethione, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the field of chemistry, biochemistry, and pharmacology due to its ability to interact with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- is not fully understood. However, it is believed that this compound exerts its antibacterial, antifungal, and antiviral effects by inhibiting the activity of enzymes involved in cell wall synthesis and nucleic acid replication. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- may exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi, such as Candida albicans. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2(1H)-Pyridinethione, 1,4,6-trimethyl- in lab experiments is its broad-spectrum activity against various microorganisms. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using 2(1H)-Pyridinethione, 1,4,6-trimethyl- is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2(1H)-Pyridinethione, 1,4,6-trimethyl-. One potential direction is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved therapeutic properties.
Conclusion
In conclusion, 2(1H)-Pyridinethione, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, as well as antioxidant and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of 2(1H)-Pyridinethione, 1,4,6-trimethyl- and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2(1H)-Pyridinethione, 1,4,6-trimethyl- can be achieved through various methods, including the reaction of 2-chloro-5,6-dimethylpyridine-3-thiol with sodium methoxide, or the reaction of 2-chloro-5,6-dimethylpyridine-3-thiol with methyl iodide. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentrations.
Scientific Research Applications
2(1H)-Pyridinethione, 1,4,6-trimethyl- has been extensively studied in scientific research due to its potential therapeutic effects. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, 2(1H)-Pyridinethione, 1,4,6-trimethyl- has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
properties
CAS RN |
19006-70-3 |
|---|---|
Product Name |
2(1H)-Pyridinethione, 1,4,6-trimethyl- |
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1,4,6-trimethylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
InChI Key |
ZOOJPXLKOTZSPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=C1)C)C |
Canonical SMILES |
CC1=CC(=S)N(C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




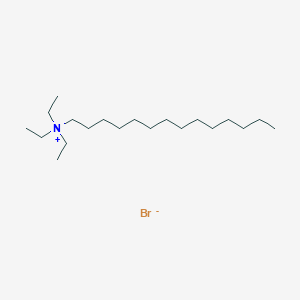
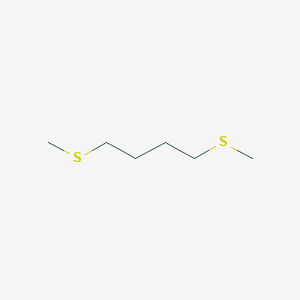

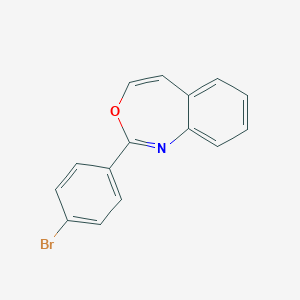

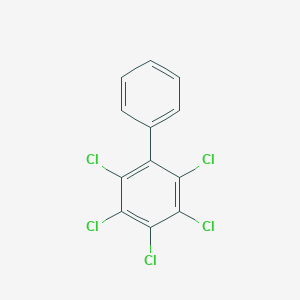

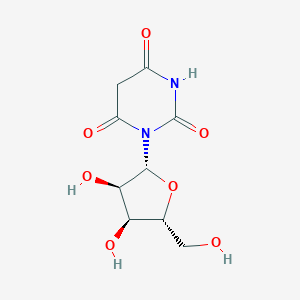

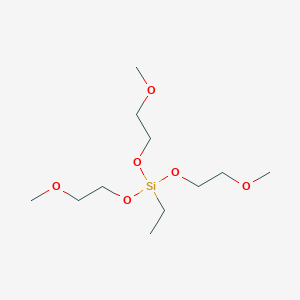
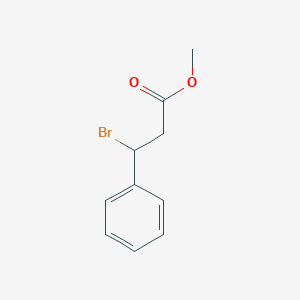
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
